2,2-Diphenylmethyl-4,6-dimethoxypyrimidine
Overview
Description
2,2-Diphenylmethyl-4,6-dimethoxypyrimidine is an organic compound with the molecular formula C20H22N2O2. It is characterized by the presence of two phenyl groups attached to a central carbon, which is further connected to a pyrimidine ring substituted with two methoxy groups at positions 4 and 6
Preparation Methods
The synthesis of 2,2-Diphenylmethyl-4,6-dimethoxypyrimidine typically involves multiple steps. One common method starts with the preparation of 2-amino-4,6-dimethoxypyrimidine from 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction conditions include a temperature of 150°C and a reaction time of 10 hours. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
2,2-Diphenylmethyl-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Diphenylmethyl-4,6-dimethoxypyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2,2-Diphenylmethyl-4,6-dimethoxypyrimidine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, although detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
2,2-Diphenylmethyl-4,6-dimethoxypyrimidine can be compared with other similar compounds such as:
2,4-Dimethoxypyrimidine: Lacks the diphenylmethyl group, making it less complex.
2-amino-4,6-dimethoxypyrimidine: Contains an amino group instead of the diphenylmethyl group, leading to different reactivity and applications
Properties
IUPAC Name |
2-benzhydryl-4,6-dimethoxypyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-22-16-13-17(23-2)21-19(20-16)18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKORXFIRGQXRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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